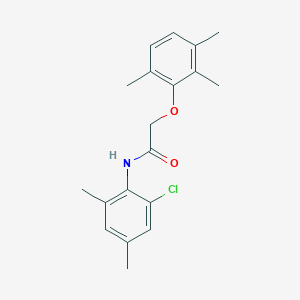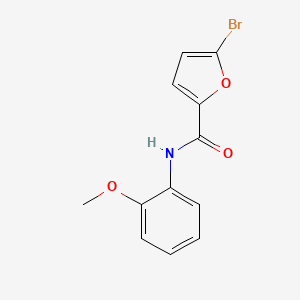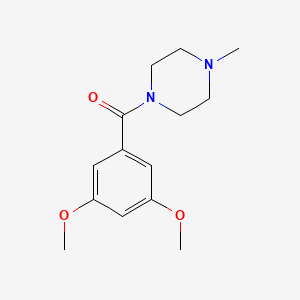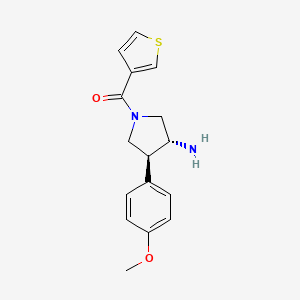
N-(2-chloro-4,6-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-4,6-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide, also known as CTMP, is a novel compound that has gained attention in the scientific community for its potential therapeutic applications. CTMP is a small molecule that belongs to the class of amides and has a molecular weight of 375.91 g/mol.
作用機序
The mechanism of action of N-(2-chloro-4,6-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide is not fully understood, but it is believed to act through the inhibition of the PI3K/AKT/mTOR signaling pathway. This pathway is involved in various cellular processes such as cell growth, proliferation, and survival. By inhibiting this pathway, N-(2-chloro-4,6-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide can induce apoptosis and cell cycle arrest in cancer cells and protect neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(2-chloro-4,6-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(2-chloro-4,6-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide can induce apoptosis and cell cycle arrest by inhibiting the PI3K/AKT/mTOR signaling pathway. In neurons, N-(2-chloro-4,6-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide can protect against oxidative stress and inflammation by activating the Nrf2/ARE pathway and reducing the expression of pro-inflammatory cytokines. In cardiovascular diseases, N-(2-chloro-4,6-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide can reduce the risk of atherosclerosis and improve endothelial function by inhibiting the expression of adhesion molecules and reducing oxidative stress.
実験室実験の利点と制限
N-(2-chloro-4,6-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. It has a high affinity for its target and can be used at low concentrations. However, N-(2-chloro-4,6-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide also has limitations. It is not very water-soluble, which can make it difficult to administer in vivo. It also has poor stability in aqueous solutions, which can affect its efficacy.
将来の方向性
For N-(2-chloro-4,6-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide research include studying its potential therapeutic applications in other diseases and improving its water solubility and stability.
合成法
The synthesis of N-(2-chloro-4,6-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide involves a multi-step process that starts with the reaction of 2-chloro-4,6-dimethylphenylamine with 2,3,6-trimethylphenol in the presence of a base to form an intermediate. The intermediate is then reacted with chloroacetyl chloride to obtain N-(2-chloro-4,6-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide. The purity of the compound is confirmed by various analytical techniques such as NMR and HPLC.
科学的研究の応用
N-(2-chloro-4,6-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide has been studied extensively for its potential therapeutic applications in various fields such as cancer, neurodegenerative diseases, and cardiovascular diseases. In cancer research, N-(2-chloro-4,6-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative diseases, N-(2-chloro-4,6-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide has been found to protect neurons from oxidative stress and inflammation. In cardiovascular diseases, N-(2-chloro-4,6-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide has been shown to reduce the risk of atherosclerosis and improve endothelial function.
特性
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2/c1-11-8-14(4)18(16(20)9-11)21-17(22)10-23-19-13(3)7-6-12(2)15(19)5/h6-9H,10H2,1-5H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUDFNDALOUDOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCC(=O)NC2=C(C=C(C=C2Cl)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4,6-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-methyl-2-pyridinyl)acetamide](/img/structure/B5632878.png)



![(3aR*,9bR*)-2-[(2-piperidin-1-ylpyrimidin-5-yl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5632901.png)

![2-(2,5-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5632921.png)
![N-{2-[(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)amino]ethyl}acetamide](/img/structure/B5632928.png)

![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5632940.png)
![N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-fluoroaniline](/img/structure/B5632941.png)
amino]pyrimidine-5-carboxylic acid](/img/structure/B5632960.png)
![4-methoxy-5H-pyrimido[5,4-b]indole](/img/structure/B5632964.png)
![N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]chromane-3-carboxamide](/img/structure/B5632971.png)